4-(propan-2-yloxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
Description
Properties
IUPAC Name |
4-propan-2-yloxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-12(2)23-15-5-3-13(4-6-15)17(22)19-14-7-9-21(10-8-14)16-11-18-24-20-16/h3-6,11-12,14H,7-10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBLUGCCUVQXSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yloxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors.
Introduction of the Thiadiazole Group: The thiadiazole moiety is introduced via a cyclization reaction involving appropriate precursors.
Coupling with Benzamide: The final step involves coupling the piperidine-thiadiazole intermediate with a benzamide derivative under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 1,2,5-thiadiazole ring exhibits reactivity at the sulfur atom, enabling nucleophilic substitutions. For example:
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Thiadiazole ring opening : Under alkaline conditions, the sulfur atom can undergo nucleophilic attack by amines or alcohols, leading to ring-opening products (e.g., thiols or disulfides) .
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Substitution at the thiadiazole nitrogen : Electrophilic reagents such as alkyl halides may target nitrogen atoms, forming quaternary ammonium derivatives.
Reaction Example :
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Thiadiazole alkylation | Anhydrous DMF, 60–80°C | Methyl iodide, NaH | N-Methyl-1,2,5-thiadiazol-3-yl-piperidine derivative |
Hydrolysis of the Benzamide Group
The benzamide moiety undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Yields 4-(propan-2-yloxy)benzoic acid and the corresponding piperidin-4-amine derivative.
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Basic hydrolysis : Produces the sodium salt of 4-(propan-2-yloxy)benzoic acid .
Reaction Example :
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12 hrs | H₂O, HCl | 4-(Propan-2-yloxy)benzoic acid + 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine |
Oxidation and Reduction
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Piperidine ring oxidation : Using KMnO₄ or RuO₄, the piperidine ring undergoes oxidation to form a piperidone derivative.
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Thiadiazole reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring to a dihydrothiadiazole or cleaves it entirely .
Reaction Example :
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Piperidine oxidation | Acetone, 0–5°C | KMnO₄, H₂SO₄ | 4-(Propan-2-yloxy)-N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-one)benzamide |
Functional Group Modifications
-
Propan-2-yloxy dealkylation : Treatment with BBr₃ in CH₂Cl₂ cleaves the ether bond, yielding 4-hydroxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide .
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Amide coupling : The benzamide can react with Grignard reagents or organolithium compounds to form ketones or tertiary alcohols .
Reaction Example :
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Ether cleavage | CH₂Cl₂, −78°C to RT | BBr₃ | 4-Hydroxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |
Comparative Reactivity with Analogues
The compound’s reactivity is benchmarked against structurally related molecules:
Mechanistic Insights
-
Thiadiazole reactivity : The electron-deficient nature of the 1,2,5-thiadiazole ring facilitates nucleophilic attacks, particularly at the sulfur atom (supported by DFT studies in ).
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Steric effects : The propan-2-yloxy group introduces steric hindrance, slowing reactions at the benzamide’s para position.
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds containing thiadiazole and piperidine structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives similar to 4-(propan-2-yloxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide show activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These findings suggest that the presence of the thiadiazole and piperidine structures enhances the antimicrobial efficacy of the compounds .
Anticancer Research
The anticancer potential of this compound is also noteworthy. Thiadiazole derivatives have been studied for their ability to induce apoptosis in cancer cells. Mechanisms include the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to cellular dysfunction and death.
Case Study:
A study evaluated the effects of various thiadiazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
Neuroprotective Effects
Recent research has highlighted the neuroprotective properties of thiadiazole derivatives. These compounds may offer therapeutic benefits in neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress.
Mechanism of Action:
Thiadiazole derivatives are believed to interact with various biochemical pathways involved in neuroprotection, potentially reducing neuronal apoptosis and promoting cell survival .
Mechanism of Action
The mechanism of action of 4-(propan-2-yloxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets. The thiadiazole group is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may also play a role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Substituent Variations in Piperidin-4-yl Benzamides
The evidence highlights multiple piperidin-4-yl benzamide derivatives with distinct substituents (Table 1). Key comparisons include:
Key Observations :
- Electronic Effects : The target compound’s 1,2,5-thiadiazole ring introduces stronger electron-withdrawing character compared to analogs with trifluoromethyl or difluoromethoxy groups .
- Lipophilicity : The propan-2-yloxy group balances polarity, whereas compounds like 6f (difluoromethoxy) or 14a (trifluoromethyl) prioritize metabolic stability over solubility.
- Synthetic Accessibility : Yields for analogs range widely (35–76%), suggesting that the target compound’s synthesis may require optimization, particularly for the thiadiazole-piperidine linkage .
Benzamide Derivatives with Propan-2-yloxy Substituents
The 4-(propan-2-yloxy)benzamide moiety is shared with other compounds, though their pharmacological contexts differ:
- N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(propan-2-yloxy)phenyl]propan-2-yl}benzamide (, Compound 8): This compound features a dipeptide-like backbone, contrasting with the target’s piperidine-thiadiazole core. The propan-2-yloxy group here likely modulates solubility for peptide-based targets .
- 4-(Propan-2-yloxy)benzamide () : A simpler analog lacking the piperidine-thiadiazole unit, serving as a lead compound for structure-activity relationship (SAR) studies .
Regulatory and Pharmacological Context
The thiadiazole group in the target may confer unique binding modes, distinguishing it from urea-linked (14a) or sulfonamide-containing (13b) analogs .
Research Implications
- Drug Design : The thiadiazole-piperidine scaffold warrants exploration for CNS targets due to its balance of polarity and lipophilicity.
- Synthetic Challenges : Low yields in analogs like 14a (35.2%) suggest that introducing complex heterocycles (e.g., thiadiazole) may require advanced coupling strategies .
- Safety Profiling: Unlike controlled substances in , the target compound’s novel structure necessitates rigorous toxicity studies.
Biological Activity
4-(Propan-2-yloxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₁₈N₄O₂S
- Molecular Weight : 334.41 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The presence of the thiadiazole moiety is significant as it has been linked to various biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The piperidine ring may enhance the lipophilicity of the compound, facilitating better cell membrane penetration.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated several thiadiazole compounds against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) below 50 µg/mL for several derivatives .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has also been explored extensively. A series of compounds were synthesized and tested against various cancer cell lines (e.g., Mia PaCa-2, PANC-1). Some derivatives demonstrated IC₅₀ values in the low micromolar range, indicating potent cytotoxic effects . The structure-activity relationship studies suggest that modifications to the thiadiazole ring can significantly enhance anticancer activity.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, compounds similar to this compound have been assessed for anti-inflammatory activities. Compounds were shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiadiazole and piperidine rings significantly influence biological activity. For example:
- Substitutions on the thiadiazole ring can enhance binding affinity to target enzymes.
- Changes in the piperidine substituents can affect the lipophilicity and overall bioavailability of the compound.
Q & A
Q. What are the optimal synthetic routes for 4-(propan-2-yloxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide, and how can reaction yields be improved?
The synthesis of benzamide derivatives typically involves coupling a carboxylic acid (or activated acyl chloride) with an amine under basic conditions. For example:
- Method A : Reacting 4-(propan-2-yloxy)benzoic acid with 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine in the presence of a coupling agent (e.g., HATU or DCC) and a base (e.g., DIPEA) in anhydrous DMF or THF .
- Solvent Optimization : Evidence from similar compounds shows that solvents like acetonitrile or pyridine can improve reaction efficiency, especially when refluxing under inert conditions .
- Yield Enhancement : Purification via column chromatography (e.g., chloroform:methanol gradients) or recrystallization (e.g., methanol/water mixtures) is critical. Yields for analogous compounds range from 6% to 39%, highlighting the need for iterative optimization of stoichiometry and reaction time .
Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?
- 1H/13C NMR : Confirm the presence of key protons (e.g., piperidinyl NH at δ 7.5–8.5 ppm, thiadiazole protons at δ 8.0–9.0 ppm) and carbons (amide carbonyl at ~165–170 ppm). For example, in similar benzamides, the isopropyloxy group shows characteristic splitting patterns (δ 1.2–1.4 ppm for CH3) .
- Mass Spectrometry : ESI-MS or HRMS should match the molecular ion ([M+H]+) with <2 ppm error. For instance, compound 58 (C27H32N6O4S) in had an observed m/z of 545.2231 (theoretical: 545.2235) .
- HPLC Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity, as demonstrated for compounds 59–61 .
Advanced Research Questions
Q. How can molecular docking studies be designed to explore the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?
- Target Selection : Prioritize enzymes with known interactions with thiadiazole or benzamide moieties, such as PFOR (pyruvate:ferredoxin oxidoreductase) or kinases. The thiadiazole group may act as a hydrogen bond acceptor, as seen in nitazoxanide derivatives .
- Docking Workflow :
- Validation : Compare results with experimental IC50 values from enzymatic assays. For example, compound 8c () showed inhibitory activity against microbial enzymes, suggesting a template for validation .
Q. What strategies resolve contradictions in biological activity data across different assays (e.g., inconsistent IC50 values)?
- Assay Conditions : Control variables such as buffer pH (e.g., phosphate vs. HEPES), temperature (25°C vs. 37°C), and reducing agents (DTT/TCEP), which can alter thiadiazole reactivity .
- Membrane Permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate cellular activity with passive diffusion. For example, trifluoromethyl groups (as in ) enhance lipophilicity and may explain discrepancies between in vitro and cell-based assays .
- Metabolic Stability : Perform microsomal stability studies (e.g., liver microsomes + NADPH) to assess compound degradation, which may reduce apparent potency in vivo .
Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s pharmacological profile?
- Core Modifications :
- Functional Assays : Test analogs in enzyme inhibition (e.g., fluorescence-based assays) and cytotoxicity models (e.g., HepG2 cells). For instance, compound 83 () demonstrated improved activity after fluorination .
Data Contradiction Analysis
Q. How should researchers address discrepancies in NMR spectra between synthetic batches?
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted amine or acyl chloride intermediates). For example, detected impurities via HPLC retention time shifts .
- Dynamic Effects : Consider rotameric equilibria in the piperidine-thiadiazole linkage, which can split NMR signals. Variable-temperature NMR (e.g., 25°C to 60°C) may resolve this .
- Crystallography : Obtain single-crystal X-ray data (as in ) to confirm stereochemistry and hydrogen-bonding patterns, which NMR alone may not resolve .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
